molecular formula C6H16O6P2 B1607729 1,2-Bis(dimethoxyphosphoryl)ethane CAS No. 5927-50-4

1,2-Bis(dimethoxyphosphoryl)ethane

Cat. No.: B1607729
CAS No.: 5927-50-4
M. Wt: 246.14 g/mol
InChI Key: YYZHSSQTEZXNGC-UHFFFAOYSA-N
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Description

1,2-Bis(dimethoxyphosphoryl)ethane is an organophosphorus compound with the molecular formula C6H16O4P2. It is a colorless liquid that is soluble in organic solvents. This compound is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Bis(dimethoxyphosphoryl)ethane can be synthesized through the reaction of 1,2-dibromoethane with trimethyl phosphite. The reaction typically occurs under reflux conditions in an inert atmosphere to prevent oxidation. The general reaction is as follows:

BrCH2CH2Br+2P(OCH3)3(CH3O)2PCH2CH2P(OCH3)2+2BrCH3\text{BrCH}_2\text{CH}_2\text{Br} + 2 \text{P(OCH}_3\text{)}_3 \rightarrow \text{(CH}_3\text{O)}_2\text{PCH}_2\text{CH}_2\text{P(OCH}_3\text{)}_2 + 2 \text{BrCH}_3 BrCH2​CH2​Br+2P(OCH3​)3​→(CH3​O)2​PCH2​CH2​P(OCH3​)2​+2BrCH3​

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity. The product is then purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

1,2-Bis(dimethoxyphosphoryl)ethane undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form phosphine oxides.

    Reduction: It can be reduced to form phosphines.

    Substitution: It can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines and alcohols can be used under basic conditions.

Major Products Formed

    Oxidation: Phosphine oxides.

    Reduction: Phosphines.

    Substitution: Various substituted phosphine derivatives.

Scientific Research Applications

1,2-Bis(dimethoxyphosphoryl)ethane has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.

    Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.

    Medicine: Explored for its potential use in drug delivery systems and as a precursor for pharmaceuticals.

    Industry: Used in the production of flame retardants and plasticizers.

Mechanism of Action

The mechanism of action of 1,2-Bis(dimethoxyphosphoryl)ethane involves its ability to act as a ligand, forming complexes with metal ions. These complexes can then participate in various catalytic processes. The molecular targets include metal ions such as palladium, platinum, and nickel. The pathways involved include coordination to the metal center and subsequent catalytic reactions.

Comparison with Similar Compounds

Similar Compounds

    1,2-Bis(diphenylphosphino)ethane: A similar compound with phenyl groups instead of methoxy groups.

    1,2-Bis(dicyclohexylphosphino)ethane: A bulkier analogue with cyclohexyl groups.

    1,2-Bis(dimethylphosphino)ethane: A more basic and compact ligand.

Uniqueness

1,2-Bis(dimethoxyphosphoryl)ethane is unique due to its methoxy groups, which provide different electronic and steric properties compared to its analogues. This makes it suitable for specific applications where other ligands may not be as effective.

Properties

IUPAC Name

1,2-bis(dimethoxyphosphoryl)ethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H16O6P2/c1-9-13(7,10-2)5-6-14(8,11-3)12-4/h5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYZHSSQTEZXNGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COP(=O)(CCP(=O)(OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16O6P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40378730
Record name 1,2-bis(dimethoxyphosphoryl)ethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40378730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5927-50-4
Record name 1,2-bis(dimethoxyphosphoryl)ethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40378730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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